molecular formula C18H17NO B8734620 2-(4-Methoxyphenyl)-1,2,3,4-tetrahydrocyclopenta[b]indole CAS No. 116526-33-1

2-(4-Methoxyphenyl)-1,2,3,4-tetrahydrocyclopenta[b]indole

Cat. No. B8734620
M. Wt: 263.3 g/mol
InChI Key: XQDLEVXUPWCFGW-UHFFFAOYSA-N
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Patent
US04755505

Procedure details

A mixture of 3-(4-methoxyphenyl)-1-cyclopentanone (15.22 g) and phenyl hydrazine hydrochloride (11.57 g) in glacial acetic acid (112 ml) under nitrogen was stirred magnetically and slowly heated to 90° with a heating mantle. A white precipitate, which formed at approximately 60°, dissolved to give a red solution as the temperature rose exothermically to 110°. As soon as the solid had dissolved, the heating mantle was removed and the temperature allowed to return to 90° for 1 hr. The cooled solution was poured into 400 ml of water. After refrigeration, the supernatant liquid was filtered. The filter pad and residual material were dissolved in chloroform and the solution was washed with saturated sodium bicarbonate solution. The dried (MgSO4) solution was evaporated to a syrup which was subjected to an oil pump vacuum; wt. 19.4 g (92%). This material was chromatographed on a column (60×7.6 cm) of silica gel prepacked in chloroform. Elution with chloroform afforded a mixture of the titled product and 1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-cyclopent[b]indole in a ratio of 3:2 as determined by a reverse phase HPLC system (see Example 2). After solvent removal the residual syrup was coevaporated with acetonitrile to give 11.90 g (56.5%) of a red syrup which began to crystallize on standing. Crystallization from acetonitrile-water (seeding) gave crude product; wt. 5.25 g (24.9%), mp=107°-109°. Recrystallization from acetonitrile-water gave the titled product as pale yellow crystals, wt. 4.39 g, mp=109°-111°.
Name
1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-cyclopent[b]indole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.22 g
Type
reactant
Reaction Step Two
Quantity
11.57 g
Type
reactant
Reaction Step Two
Quantity
112 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]2[CH2:13][CH2:12][C:11](=O)[CH2:10]2)=[CH:5][CH:4]=1.Cl.[C:16]1([NH:22]N)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.COC1C=CC(C2C3C4C=CC=CC=4NC=3CC2)=CC=1>C(O)(=O)C>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]2[CH2:13][C:12]3[NH:22][C:16]4[CH:17]=[CH:18][CH:19]=[CH:20][C:21]=4[C:11]=3[CH2:10]2)=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-cyclopent[b]indole
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)C1CCC=2NC=3C=CC=CC3C21
Step Two
Name
Quantity
15.22 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C1CC(CC1)=O
Name
Quantity
11.57 g
Type
reactant
Smiles
Cl.C1(=CC=CC=C1)NN
Name
Quantity
112 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
was stirred magnetically
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
slowly heated to 90° with a heating mantle
CUSTOM
Type
CUSTOM
Details
A white precipitate, which formed at approximately 60°
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
CUSTOM
Type
CUSTOM
Details
to give a red solution as the temperature
CUSTOM
Type
CUSTOM
Details
rose exothermically to 110°
DISSOLUTION
Type
DISSOLUTION
Details
As soon as the solid had dissolved
CUSTOM
Type
CUSTOM
Details
the heating mantle was removed
ADDITION
Type
ADDITION
Details
The cooled solution was poured into 400 ml of water
FILTRATION
Type
FILTRATION
Details
After refrigeration, the supernatant liquid was filtered
DISSOLUTION
Type
DISSOLUTION
Details
The filter pad and residual material were dissolved in chloroform
WASH
Type
WASH
Details
the solution was washed with saturated sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dried (MgSO4) solution
CUSTOM
Type
CUSTOM
Details
was evaporated to a syrup which
CUSTOM
Type
CUSTOM
Details
This material was chromatographed on a column (60×7.6 cm) of silica gel
WASH
Type
WASH
Details
Elution with chloroform
CUSTOM
Type
CUSTOM
Details
afforded

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1CC2=C(NC=3C=CC=CC23)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.